molecular formula C17H20N4O2 B2821822 N-(1-Cyanocyclopentyl)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide CAS No. 2189499-96-3

N-(1-Cyanocyclopentyl)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide

Cat. No.: B2821822
CAS No.: 2189499-96-3
M. Wt: 312.373
InChI Key: NKJLIEHURZQACD-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclopentyl)-2-methylpropanamide” is a compound with the CAS Number: 1250062-02-2 . It has a molecular weight of 180.25 . The compound is stored at room temperature and has a physical form of oil .


Synthesis Analysis

While specific synthesis information for “N-(1-Cyanocyclopentyl)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide” was not found, a related compound “N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide” derivatives were synthesized and assayed for their inhibitory potency against monoamine oxidase (MAO) isoforms .


Molecular Structure Analysis

The InChI Code for “N-(1-Cyanocyclopentyl)-2-methylpropanamide” is 1S/C10H16N2O/c1-8(2)9(13)12-10(7-11)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,12,13) .


Physical and Chemical Properties Analysis

“N-(1-Cyanocyclopentyl)-2-methylpropanamide” has a molecular weight of 180.25 . It is stored at room temperature and has a physical form of oil .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-8-15(22)20-13-5-4-12(9-14(13)19-11)16(23)21-17(10-18)6-2-3-7-17/h4-5,9,11,19H,2-3,6-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLIEHURZQACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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